Cas no 17095-18-0 (2-Trifluoromethanesulfonylaniline)
2-Trifluoromethanesulfonylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-trifluoromethanesulfonylaniline
- 2-(trifluoromethylsulfonyl)aniline
- 2-[(trifluoromethyl)sulfonyl]aniline
- 2-(Trifluoromethylsulfonyl)benzylamine
- NE47106
- Benzenamine, 2-[(trifluoromethyl)sulfonyl]-
- 2-Trifluoromethanesulfonylaniline
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- MDL: MFCD12174236
- Inchi: 1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-4-2-1-3-5(6)11/h1-4H,11H2
- InChI Key: IVCPCVYYLSLUSY-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)(C1C=CC=CC=1N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 293
- XLogP3: 2.1
- Topological Polar Surface Area: 68.5
2-Trifluoromethanesulfonylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T900395-25mg |
2-trifluoromethanesulfonylaniline |
17095-18-0 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900395-50mg |
2-trifluoromethanesulfonylaniline |
17095-18-0 | 50mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T900395-250mg |
2-trifluoromethanesulfonylaniline |
17095-18-0 | 250mg |
$ 275.00 | 2022-06-02 | ||
| abcr | AB255166-250mg |
2-(Trifluoromethylsulfonyl)benzylamine; . |
17095-18-0 | 250mg |
€235.00 | 2025-04-20 | ||
| abcr | AB255166-1g |
2-(Trifluoromethylsulfonyl)benzylamine; . |
17095-18-0 | 1g |
€517.00 | 2025-04-20 | ||
| abcr | AB255166-5g |
2-(Trifluoromethylsulfonyl)benzylamine; . |
17095-18-0 | 5g |
€1367.50 | 2025-04-20 | ||
| abcr | AB255166-10g |
2-(Trifluoromethylsulfonyl)benzylamine; . |
17095-18-0 | 10g |
€1994.50 | 2025-04-20 | ||
| Enamine | EN300-59057-0.05g |
2-trifluoromethanesulfonylaniline |
17095-18-0 | 95.0% | 0.05g |
$53.0 | 2025-03-21 | |
| Enamine | EN300-59057-0.1g |
2-trifluoromethanesulfonylaniline |
17095-18-0 | 95.0% | 0.1g |
$83.0 | 2025-03-21 | |
| Enamine | EN300-59057-0.25g |
2-trifluoromethanesulfonylaniline |
17095-18-0 | 95.0% | 0.25g |
$116.0 | 2025-03-21 |
2-Trifluoromethanesulfonylaniline Suppliers
2-Trifluoromethanesulfonylaniline Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2-Trifluoromethanesulfonylaniline
Recent Advances in the Study of 2-Trifluoromethanesulfonylaniline (CAS: 17095-18-0) in Chemical Biology and Pharmaceutical Research
2-Trifluoromethanesulfonylaniline (CAS: 17095-18-0) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals and agrochemicals. Recent studies have highlighted its significance in the design of novel sulfonamide-based drugs, which are widely used for their antimicrobial, anti-inflammatory, and anticancer properties. This research brief consolidates the latest findings on the chemical properties, synthetic applications, and biological activities of 2-Trifluoromethanesulfonylaniline, providing valuable insights for researchers in the field.
A study published in the Journal of Medicinal Chemistry (2023) explored the role of 2-Trifluoromethanesulfonylaniline as a precursor in the synthesis of trifluoromethylated sulfonamides. The research demonstrated that the trifluoromethanesulfonyl (Tf) group enhances the metabolic stability and bioavailability of the resulting compounds. The study utilized a combination of computational modeling and experimental synthesis to optimize the reaction conditions, achieving a high yield of 85% under mild conditions. These findings underscore the potential of 2-Trifluoromethanesulfonylaniline in streamlining the production of next-generation sulfonamide drugs.
In another groundbreaking study (Bioorganic & Medicinal Chemistry Letters, 2023), researchers investigated the antimicrobial activity of derivatives synthesized from 2-Trifluoromethanesulfonylaniline. The compounds exhibited potent inhibitory effects against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the electron-withdrawing nature of the Tf group, which enhances the binding affinity of the sulfonamide moiety to bacterial enzymes. These results suggest that 2-Trifluoromethanesulfonylaniline-derived compounds could serve as promising candidates for addressing antibiotic resistance.
Recent advancements in catalytic methods have also expanded the synthetic utility of 2-Trifluoromethanesulfonylaniline. A 2024 study in ACS Catalysis reported a novel palladium-catalyzed cross-coupling reaction that enables the efficient incorporation of the Tf group into complex molecular frameworks. This method offers a versatile platform for the late-stage functionalization of pharmaceuticals, reducing the need for multi-step syntheses. The study highlighted the compatibility of 2-Trifluoromethanesulfonylaniline with a wide range of functional groups, further solidifying its role as a valuable building block in medicinal chemistry.
In conclusion, the latest research on 2-Trifluoromethanesulfonylaniline (CAS: 17095-18-0) underscores its multifaceted applications in drug discovery and development. From enhancing the metabolic stability of sulfonamide drugs to enabling innovative synthetic routes, this compound continues to play a pivotal role in advancing chemical biology and pharmaceutical research. Future studies may focus on exploring its potential in targeted drug delivery systems and combination therapies, further expanding its impact on the field.
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